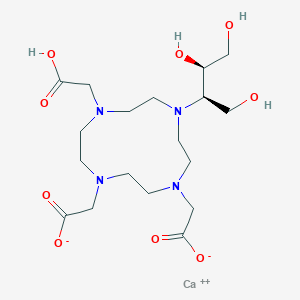
calcium 2,2'-(7-(carboxymethyl)-10-((2R,3R)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl)diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium 2,2’-(7-(carboxymethyl)-10-((2R,3R)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl)diacetate is a complex organic compound that features a calcium ion coordinated with a macrocyclic ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium 2,2’-(7-(carboxymethyl)-10-((2R,3R)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl)diacetate typically involves the coordination of calcium ions with the macrocyclic ligand. The ligand is synthesized through a series of organic reactions, including the formation of the tetraazacyclododecane ring and subsequent functionalization with carboxymethyl and trihydroxybutan groups. The final step involves the addition of calcium ions under controlled conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis of the macrocyclic ligand followed by its coordination with calcium ions. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Calcium 2,2’-(7-(carboxymethyl)-10-((2R,3R)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl)diacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the macrocyclic ligand.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Calcium 2,2’-(7-(carboxymethyl)-10-((2R,3R)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl)diacetate has several scientific research applications:
Chemistry: The compound is used as a chelating agent in coordination chemistry studies.
Biology: It is employed in biological research to study calcium ion transport and signaling.
Medicine: The compound has potential therapeutic applications, including as a drug delivery agent and in imaging techniques.
Industry: It is used in various industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism of action of calcium 2,2’-(7-(carboxymethyl)-10-((2R,3R)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl)diacetate involves the coordination of calcium ions with the macrocyclic ligand. This coordination stabilizes the calcium ion and facilitates its interaction with various molecular targets. The compound can modulate calcium ion transport and signaling pathways, which are crucial for numerous biological processes.
Comparison with Similar Compounds
Similar Compounds
Calcium ethylenediaminetetraacetate (EDTA): A widely used chelating agent with similar calcium-binding properties.
Calcium diethylenetriaminepentaacetate (DTPA): Another chelating agent with a different macrocyclic structure.
Calcium 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate (DOTA): A compound with a similar macrocyclic ligand but different functional groups.
Uniqueness
Calcium 2,2’-(7-(carboxymethyl)-10-((2R,3R)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl)diacetate is unique due to its specific functional groups and the resulting properties
Properties
Molecular Formula |
C18H32CaN4O9 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3R)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |
InChI |
InChI=1S/C18H34N4O9.Ca/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2/t14-,15+;/m1./s1 |
InChI Key |
GCLKDXFGQNCFQW-LIOBNPLQSA-L |
Isomeric SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)[C@H](CO)[C@H](CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2] |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















